Secalonic acid A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35287-72-0 |
|---|---|
Molecular Formula |
C32H30O14 |
Molecular Weight |
638.6 g/mol |
IUPAC Name |
methyl (3R,4S,4aS)-7-[(5S,6R,10aS)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27+,28+,31+,32+/m1/s1 |
InChI Key |
NFZJAYYORNVZNI-ZKHWAINJSA-N |
SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@@]6([C@H]([C@@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@@]2([C@H]1O)C(=O)OC)O |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O |
Synonyms |
secalonic acid secalonic acid A secalonic acid D |
Origin of Product |
United States |
Occurrence and Biosynthesis of Secalonic Acid a
Producer Organisms and Ecological Niches
Occurrence in Lichen Speciesmuskokawatershed.orgasm.org
Secalonic acid A and its derivatives have been identified in various lichen species, highlighting the role of symbiotic organisms in producing these secondary metabolites. These findings contribute to the understanding of lichen chemistry and the metabolic capabilities of their fungal partners.
Parmelinella wallichiana has been reported to contain this compound botany.pl.
Secalonic acids B, D, and F have been isolated from Diploicia canescens mdpi.com.
More broadly, secalonic acids A, B, and D have been found in various lichens wikipedia.org.
Xantholepinone A, a derivative of secalonic acid, has been identified in Chrysothrix sulphurella and Myelochroa xantholepis anbg.gov.au.
Table 1: Occurrence of Secalonic Acids in Lichen Species
| Lichen Species | Secalonic Acid(s) Found | Citation |
| Parmelinella wallichiana | A | botany.pl |
| Diploicia canescens | B, D, F | mdpi.com |
| Various Lichens | A, B, D | wikipedia.org |
| Chrysothrix sulphurella | Xantholepinone A | anbg.gov.au |
| Myelochroa xantholepis | Xantholepinone A | anbg.gov.au |
Biosynthetic Pathways and Genetic Basis
The biosynthesis of this compound is a complex process rooted in fungal metabolic pathways, primarily involving polyketide synthesis. Understanding these pathways relies on identifying the genes responsible and the enzymatic steps involved.
Polyketide Biosynthesis Originsemanticscholar.org
This compound is understood to originate from the polyacetate/polymalonate pathway, a fundamental route for producing many secondary metabolites in fungi mdpi.comnih.gov. This pathway utilizes acetate (B1210297) units, assembled by polyketide synthases (PKSs), to build the carbon skeleton of the molecule nih.govmdpi.comrasmusfrandsen.dk. Specifically, the xanthone (B1684191) core structure of secalonic acids is derived from anthraquinones, which themselves are products of polyketide biosynthesis uni-freiburg.de. Fungal PKSs, particularly nonreducing polyketide synthases (NRPKS), are key enzymes in the synthesis of aromatic polyketides like those that form the basis of secalonic acid nih.govnih.gov.
Identification and Characterization of Biosynthetic Gene Clusters (e.g., Aacu, Nsr)nih.govnih.gov
The genetic basis for secalonic acid biosynthesis lies within specific biosynthetic gene clusters (BGCs). Research has identified key genes and clusters involved in this process. For instance, the "Aacu" genes and the "Nsr" gene cluster have been implicated in the biosynthesis of secalonic acids mdpi.com. Studies have also identified gene clusters responsible for secalonic acid synthesis in fungi such as Claviceps purpurea wikipedia.org. The general approach to identifying these clusters involves analyzing genomic data and correlating gene presence with metabolite production, often guided by chemical structure analysis nih.gov.
Proposed Enzymatic Steps and Precursor Molecules (e.g., Emodin (B1671224), Endocrocin)nih.govuni-freiburg.denih.gov
Emodin and endocrocin (B1203551) are recognized as critical precursor molecules in the biosynthesis of secalonic acids nih.govnih.gov. Feeding studies using labeled emodin have provided evidence for its role as an intermediate in secalonic acid production nih.gov. The conversion of emodin to secalonic acid involves several enzymatic steps, including the oxidative cleavage of the anthraquinone (B42736) skeleton to form the xanthone core uni-freiburg.de. Emodin O-methyltransferase (EOM) has been identified as an enzyme involved in the initial step of modifying emodin, leading to intermediates like questin (B161788) nih.gov. Endocrocin and emodin are themselves derived from atrochrysone (B1255113) carboxylic acid, an octaketide intermediate released by PKS enzymes researchgate.net.
Table 2: Key Precursor Molecules and Biosynthetic Genes for this compound
| Precursor Molecule/Gene | Role/Description | Citation |
| Emodin | Key precursor molecule; derived from atrochrysone carboxylic acid; undergoes enzymatic modification and cleavage to form xanthone core. | uni-freiburg.denih.govnih.govresearchgate.net |
| Endocrocin | Precursor molecule, co-produced with secalonic acids; derived from atrochrysone carboxylic acid. | nih.govnih.govresearchgate.net |
| Emodin O-methyltransferase (EOM) | Enzyme catalyzing the O-methylation of emodin, a step in the pathway towards secalonic acid biosynthesis. | nih.gov |
| Aacu genes | Identified genes implicated in secalonic acid biosynthesis. | mdpi.com |
| Nsr gene cluster | Gene cluster characterized for its role in secalonic acid biosynthesis. | mdpi.com |
| Polyketide Synthases (PKS) | Enzymes responsible for assembling the carbon backbone from acetate units; essential for producing the polyketide precursors. | nih.govmdpi.comrasmusfrandsen.dknih.gov |
Heterologous Expression Systems for Biosynthesis Researchnih.gov
Heterologous expression systems are vital tools for studying the biosynthesis of complex natural products like this compound. These systems involve expressing genes from one organism in a different host organism, allowing for easier manipulation and analysis of biosynthetic pathways wikipedia.org. For example, research teams have successfully expressed the "Aacu" biosynthetic genes in Aspergillus oryzae to heterologously produce secalonic acids mdpi.com. This approach, utilizing well-characterized host organisms, enables detailed investigation of gene function and pathway reconstruction semanticscholar.orgnih.gov.
Environmental and Cultural Factors Influencing Secalonic Acid Productionnih.gov
The production of secalonic acids by fungi can be significantly influenced by environmental conditions. Studies have shown that factors such as temperature and salinity can modulate the yield and types of secalonic acids produced. For instance, Penicillium chrysogenum strains exhibit optimal growth and secalonic acid production at 20 °C, with production peaking after 14 days in stationary conditions mdpi.com. Furthermore, increased salinity, such as the incorporation of seawater salts into fermentation media, has been observed to up-regulate the production of secalonic acids in species like Aspergillus aculeatus researchgate.net. These findings underscore the importance of optimizing cultivation parameters for studying and potentially enhancing the production of these compounds.
Compound List:
this compound
Secalonic acid B
Secalonic acid C
Secalonic acid D
Secalonic acid E
Secalonic acid F
Secalonic acid G
Xantholepinone A
Emodin
Endocrocin
Questin
Sulochrin
Geodin
Erdin
Atrochrysone carboxylic acid
Blennolides A and B
Ergoflavin
Ergochrysin A
Ergochromes
Molecular and Cellular Mechanisms of Action of Secalonic Acid a
Enzymatic Target Interactions
Secalonic acids have been shown to interact with several enzymes crucial for cellular function, including DNA topoisomerase I and protein kinase C.
DNA Topoisomerase I Inhibition and Related Analogs
DNA topoisomerase I (topo I) is an essential enzyme that regulates DNA topology during replication, transcription, and repair. Inhibitors of topo I are a significant class of anticancer drugs. Secalonic acid D (SAD), a prominent member of the secalonic acid family, has been identified as a novel inhibitor of mammalian DNA topoisomerase I nih.govtandfonline.comtandfonline.com. Unlike the prototypic topo I poison camptothecin (B557342) (CPT), which induces the formation of DNA-topo I covalent complexes, SAD inhibits topo I by interfering with the enzyme's binding to DNA nih.govtandfonline.comtandfonline.com. SAD displays a dose-dependent inhibition with a minimum inhibitory concentration (MIC) of 0.4 µM nih.govtandfonline.comtandfonline.com. Computational studies suggest that SAD can block the active pocket of topoisomerase I through hydrogen bonds acgpubs.org. The broader secalonic acid family (SAF) is also known to exhibit anticancer activities that include the inhibition of DNA topoisomerase I acs.orgresearchgate.net.
Table 1: Enzymatic Target Interactions of Secalonic Acids
| Target | Compound | Mechanism of Action | Metric | Value | Reference(s) |
| DNA Topoisomerase I | Secalonic Acid D (SAD) | Inhibits binding of enzyme to DNA | MIC | 0.4 µM | nih.govtandfonline.comtandfonline.com |
| Protein Kinase C (PKC) | Secalonic Acid | Inhibits PKC activity | IC50 | 19.8 µM | scilit.com |
| Protein Kinase C (PKC) | Secalonic Acid D (SAD) | Inhibits conventional isoforms (PKCα, -β, -γ) | IC50 | 2.7-6.2 µM | nih.gov |
| Succinate (B1194679) Dehydrogenase | Secalonic Acid F1 (SF1) | Interacts with respiratory chain succinate dehydrogenase | Not specified | Not specified | oup.comresearchgate.netnih.gov |
Protein Kinase C Modulation
Protein Kinase C (PKC) is a family of enzymes involved in signal transduction pathways that regulate various cellular processes. Secalonic acid and its derivatives have demonstrated the ability to modulate PKC activity. Secalonic acid was found to inhibit PKC activity in a concentration-dependent manner with an IC50 of 19.8 µM scilit.com. More specifically, Secalonic Acid D (SAD) inhibits conventional isoforms of PKC (PKCα, -β, -γ) with IC50 values ranging from 2.7 to 6.2 µM nih.gov. The mechanism of inhibition by SAD is suggested to involve interaction with the regulatory subunit of PKC, potentially targeting the pseudosubstrate region nih.gov. This modulation of PKC signaling can have downstream effects on transcription factors, altering gene expression patterns nih.gov. The secalonic acid family (SAF) is recognized for its anticancer properties, which include the inhibition of protein kinase C acs.orgresearchgate.net.
Succinate Dehydrogenase Interactions
Secalonic acid F1 (SF1), another member of the secalonic acid family, has been shown to interact with succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain oup.comresearchgate.netnih.gov. In silico studies confirmed that SF1 affects respiratory chain dehydrogenase activity, indicating a direct interaction with succinate dehydrogenase oup.comresearchgate.netnih.gov. While this finding is specific to SF1, it suggests that members of the secalonic acid family can engage with mitochondrial metabolic enzymes.
Cell Cycle Regulation and Apoptosis Induction Pathways
Secalonic acids can disrupt normal cell division and trigger cell death pathways, primarily through cell cycle arrest and apoptosis induction.
Induction of Cell Cycle Arrest (G1, S, G2/M phases)
The disruption of cell cycle progression is a common mechanism by which cytotoxic agents inhibit cancer cell proliferation. Secalonic acid derivatives have been observed to induce cell cycle arrest at various phases. For instance, a secalonic acid derivative (Compound 1) induced G1 phase arrest in MDA-MB-231 triple-negative breast cancer cells acs.org. The broader secalonic acid family (SAF) has been shown to induce S and G2/M phase arrest in NCI-H929 multiple myeloma cells nih.govresearchgate.net. Secalonic acid D (SAD) has also been reported to induce G2/M phase arrest in cancer cells, potentially by downregulating cyclin B1 and increasing CDC2 phosphorylation nih.gov. Furthermore, SAD has been implicated in inducing G1 cell cycle arrest in leukemia cells through mechanisms involving the GSK-3β/β-catenin/c-Myc pathway mdpi.com.
Table 2: Cell Cycle Arrest Induction by Secalonic Acids
| Cell Line | Compound | Arrest Phase | Reference(s) |
| MDA-MB-231 | Compound 1 (SAF derivative) | G1 | acs.org |
| NCI-H929 | Secalonic Acid F (SAF) | S, G2/M | nih.govresearchgate.net |
| S1, S1-MI-80 | Secalonic Acid D (SAD) | G2/M | nih.gov |
| Leukemia cells | Secalonic Acid D (SAD) | G1 | mdpi.com |
Apoptosis Induction via Mitochondrial Pathways and Reactive Oxygen Species Generation
Secalonic acids can trigger apoptosis, the process of programmed cell death, through intrinsic pathways that often involve mitochondrial dysfunction and the generation of reactive oxygen species (ROS). A secalonic acid derivative (Compound 1) was found to induce programmed cell death in cancer cells via the mitochondria-dependent pathway, characterized by increased ROS production and subsequent loss of mitochondrial membrane potential (MMP, ΔΨm) acs.orgresearchgate.netnih.gov. Excessive ROS accumulation can lead to oxidative damage, alter MMP, and damage the respiratory chain, thereby initiating apoptosis acs.orgresearchgate.netnih.gov. Secalonic acid D (SAD) has been shown to induce apoptosis by promoting ROS formation, which in turn increases caspase-3 activity nih.gov. SAD also contributes to apoptosis by causing mitochondrial damage acs.orgresearchgate.net. Furthermore, SAD has been observed to induce apoptosis through the upregulation of c-Jun expression nih.gov. Secalonic acid D has also been shown to interfere with mitochondrial function by uncoupling oxidative phosphorylation and inhibiting Ca2+-induced swelling in isolated rat liver mitochondria, indicating a broader impact on mitochondrial bioenergetics nih.gov.
Table 3: Apoptosis Induction Mechanisms of Secalonic Acids
| Mechanism | Compound | Key Indicators/Effects | Reference(s) |
| Mitochondria-dependent pathway, ROS generation, MMP loss | Compound 1 (SAF derivative) | Increased ROS, loss of MMP, increased caspase-3 activity, PARP cleavage | acs.orgresearchgate.netnih.gov |
| Upregulation of c-Jun | Secalonic Acid D (SAD) | Promotes apoptosis | nih.gov |
| Mitochondrial dysfunction (uncoupling, inhibition of Ca2+-induced swelling) | Secalonic Acid D (SAD) | Disruption of oxidative phosphorylation, inhibition of mitochondrial swelling | nih.gov |
Cleaved Caspase and PARP Activation
Secalonic acid A has demonstrated a role in modulating apoptotic processes, notably by affecting caspase activation. In studies investigating neuroprotection, this compound has been shown to inhibit apoptosis. Specifically, at concentrations ranging from 3 to 10 μM, SAA significantly inhibited colchicine-induced apoptosis in cortical neurons by reducing caspase-3 activation nih.gov. Further research supports this, indicating that SAA can protect dopaminergic neurons from MPP⁺-induced toxicity by influencing mitochondrial apoptotic pathways and inhibiting caspase-3 activity mdpi.com. These findings suggest that the modulation of caspase activity is a key mechanism through which this compound exerts its protective effects against cellular death pathways. While PARP activation is a known marker of apoptosis, direct evidence detailing this compound's specific impact on PARP activation was not prominently found in the reviewed literature, though it is mentioned in the broader context of neurotoxic insult mechanisms uchile.cl.
Signaling Pathway Modulation
This compound's biological effects are mediated through its interaction with various cellular signaling pathways, influencing processes such as cell survival, proliferation, and apoptosis.
PI3K/AKT/β-catenin Signaling Pathway Regulation
The PI3K/AKT/β-catenin signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. This compound has been associated with the modulation of this pathway. Studies indicate that this compound is linked to the PI3K/AKT/β-catenin signaling pathway dntb.gov.ua. Furthermore, Secalonic acid F (SAF), a related compound, has been shown to inhibit hepatocellular carcinoma progression by targeting MARCH1, which in turn regulates the PI3K/AKT/β-catenin signaling cascade researchgate.net. This suggests that Secalonic acid derivatives, including this compound, may influence cellular processes through the regulation of this vital pathway.
Akt/mTOR Pathway Inhibition
The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a target in various therapeutic strategies. While Secalonic acid D (SAD) has been reported to inhibit VEGF-mediated angiogenesis through the Akt/mTOR pathway nih.govresearchgate.net, direct evidence detailing this compound's specific inhibitory action on the Akt/mTOR pathway was not prominently identified in the reviewed literature. However, the PI3K/Akt/mTOR pathway is recognized as crucial for cancer cell survival and progression researchgate.net, and its general involvement in cellular processes targeted by Secalonic acid derivatives suggests a potential, albeit not explicitly detailed for SAA, role in its mechanism of action.
JNK and p38 MAPK Pathway Involvement
This compound plays a significant role in modulating the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, particularly in the context of neuroprotection. Research indicates that SAA can inhibit the phosphorylation of both JNK and p38 MAPK nih.govmdpi.comuchile.cl. This inhibition contributes to the compound's ability to protect cortical neurons from apoptosis induced by neurotoxins like colchicine (B1669291) and MPP⁺ nih.govmdpi.com. The MAPK pathways are known to be activated in response to cellular stress and can mediate cell death; therefore, SAA's ability to attenuate the activation of these pathways highlights a key aspect of its neuroprotective mechanism nih.govigi-global.com.
| Pathway Component | Effect of this compound | Context | Reference |
| JNK Phosphorylation | Inhibition | Colchicine-induced apoptosis in neurons | nih.gov |
| p38 MAPK Phosphorylation | Inhibition | Colchicine-induced apoptosis in neurons | nih.gov |
| JNK Activation | Promoted | MPP⁺-induced neurotoxicity (inhibition of apoptosis) | mdpi.com |
| p38 MAPK Activation | Promoted | MPP⁺-induced neurotoxicity (inhibition of apoptosis) | mdpi.com |
| p38 MAPK Phosphorylation | Inhibition | MPP⁺-induced neurotoxicity | uchile.cl |
| JNK Phosphorylation | Inhibition | MPP⁺-induced neurotoxicity | uchile.cl |
| MAPK Signaling | Inhibition | Reperfusion Injury | igi-global.com |
SRC/STAT3 Signaling Interactions
The Src/STAT3 signaling axis is implicated in various cellular processes, including cell proliferation, survival, and inflammation. Some studies suggest a link between Secalonic acid derivatives and this pathway. Specifically, there is an indication that this compound might be involved in the Src/STAT3 signaling axis, potentially by inhibiting proteasome-dependent degradation of c-Jun researchgate.net. This interaction, if confirmed, would position SAA as a modulator of signaling cascades critical for cell fate decisions.
Impact on c-Myc Expression
The c-Myc proto-oncogene is a transcription factor that regulates cell growth, proliferation, and differentiation. Alterations in c-Myc expression are frequently observed in cancer. While Secalonic acid D has been reported to lead to cell cycle arrest in G1 phase associated with the downregulation of c-Myc researchgate.net, direct evidence detailing the impact of this compound on c-Myc expression was not found in the provided search results. Therefore, a specific mechanism involving c-Myc modulation by this compound cannot be detailed based on the available information.
Compound List:
this compound (SAA)
Secalonic acid B
Secalonic acid C
Secalonic acid D (SAD)
Secalonic acid E
Secalonic acid F (SAF)
Ergoflavin
Ergochrysin A
Xyloketal derivatives
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
MPP⁺ (1-methyl-4-phenylpyridinium)
Colchicine
Staurosporine (AM-2282)
March1
Mcl-1
Bcl-2
c-Jun N-terminal Kinases (JNK)
p38 MAPK
Src
STAT3
PI3K (Phosphoinositide 3-kinase)
AKT (Protein kinase B)
mTOR (Mammalian target of rapamycin)
β-catenin
c-Myc
VEGF (Vascular Endothelial Growth Factor)
The biological effects of this compound and its family members are multifaceted, impacting fundamental cellular processes such as structural integrity, genetic material synthesis, cell motility, and proliferation.
Microtubule Disruption and Tubulin Polymerization Inhibitionnih.govresearchgate.netresearchgate.net
Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintaining cell shape. Secalonic acids, notably Secalonic Acid F (often studied as compound '1' or 'F7' in research), have been shown to interfere with microtubule dynamics. Studies have demonstrated that treatment with Secalonic Acid F at concentrations such as 6.8 μM and 14 μM leads to significant disruption of microtubule formation in cancer cells acs.orgnih.govresearchgate.net. This disruption is indicative of an inhibition of tubulin polymerization, a mechanism shared by established chemotherapeutic agents like taxanes and Vinca alkaloids mdpi.com. The interference with tubulin assembly can trigger cell cycle arrest, particularly in the M-phase, and ultimately lead to apoptotic cell death acs.orgnih.govmdpi.com. Research suggests that reactive oxygen species (ROS) generated by these compounds may contribute to the oxidative environment that inhibits tubulin polymerization nih.gov.
DNA and RNA Synthesis Inhibitionresearchgate.net
While direct inhibition of DNA and RNA synthesis by this compound itself is less extensively detailed in the provided literature compared to other mechanisms, related compounds within the secalonic acid family have shown effects on nucleic acid metabolism. For instance, Secalonic Acid F1 has been reported to reduce DNA and RNA synthesis nih.govoup.com. Additionally, Secalonic Acid D has been identified as a novel inhibitor of DNA topoisomerase I researcher.life, an enzyme crucial for DNA replication and repair. These findings suggest that the secalonic acid scaffold may possess mechanisms that interfere with genetic material processes, although the specific impact of this compound on these pathways warrants further investigation.
Modulation of Cell Migration and Invasionresearchgate.netresearchgate.netnih.gov
Cell migration and invasion are key processes in cancer metastasis. Secalonic acids have been shown to significantly inhibit these processes in various cancer cell lines. For example, Secalonic Acid F (SAF) has been observed to suppress the migration and invasion of hepatocellular carcinoma cells (HepG2 and Hep3B) in a dose-dependent manner nih.govnih.govmdpi.com. In wound healing assays, SAF reduced cell migration percentages, and invasion percentages were also significantly lowered nih.gov. Similarly, Secalonic Acid D (SAD) has been shown to inhibit chemotaxis cell migration and invasion in cancer cells aacrjournals.org. These effects on cell motility are critical for understanding the broader anti-cancer potential of secalonic acids, as inhibiting metastasis is a significant therapeutic goal nih.gov.
Effects on Cell Proliferation and Colony Formationresearchgate.netresearchgate.netnih.gov
A prominent effect of this compound and its related compounds is the inhibition of cell proliferation and colony formation. Studies have consistently shown that secalonic acids reduce the viability and growth of cancer cells, often in a dose-dependent manner acs.orgnih.govnih.govnih.gov. For instance, Secalonic Acid F (SAF) has demonstrated dose-dependent inhibition of proliferation and colony formation in hepatocellular carcinoma cell lines, with reported IC50 values for HepG2 cells around 3.6 μM and for Hep3B cells around 17.7 μM nih.gov. In triple-negative breast cancer (TNBC) cells, Secalonic Acid F (compound 1) also significantly reduced colony formation acs.orgresearchgate.net. These compounds can also induce cell cycle arrest, further contributing to the inhibition of cell division and proliferation nih.govmdpi.comnih.gov.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Understanding the structure-activity relationship (SAR) of secalonic acids is crucial for elucidating their mechanisms of action and for potential drug development. The stereochemistry of these dimeric compounds plays a significant role in their biological activity.
Impact of Stereoisomerism on Biological Activity (e.g., Secalonic Acids A, D, F)oup.comnih.govaacrjournals.orgresearchgate.netresearchgate.netkoreascience.kr
The secalonic acid family comprises several stereoisomers, including Secalonic Acids A, D, and F, which differ in the configuration of their chiral centers rsc.org. These structural variations can lead to distinct biological profiles. For example, comparative studies on antimicrobial activity have revealed differences in potency among these isomers. This compound has shown limited activity, whereas Secalonic Acids D and F exhibit more pronounced effects against various bacteria and fungi mdpi.com. Secalonic Acid F, in particular, has demonstrated significant activity against Staphylococcus aureus and certain fungi nih.govoup.commdpi.com. Secalonic Acid D has also shown antibacterial effects against Gram-negative bacteria and antifungal activity mdpi.com. The specific stereochemical arrangements, such as those determined for Secalonic Acid F (e.g., 5S,6S,8aS,10S,5′R,6′S,10′R), are critical for their interaction with biological targets nih.gov. The ability of different fungal species to produce specific stereoisomers, often dictated by the stereochemistry of precursor xanthones and the activity of specific reductase enzymes, highlights the importance of stereochemistry in the biosynthesis and subsequent biological activity of secalonic acids rsc.org. While this compound's specific SAR is less detailed in the provided results, the observed differences among other isomers suggest that its unique stereochemical configuration likely dictates its specific biological interactions and potency.
Analytical Methodologies and Spectroscopic Research of Secalonic Acid a
Extraction and Isolation Techniques from Biological Matrices
The isolation of Secalonic acid A from biological sources, primarily fungal cultures, involves a multi-step process designed to efficiently extract the compound while minimizing degradation and contamination. A common approach begins with the cultivation of the producing fungus, such as species from the genera Aspergillus, Penicillium, or Claviceps, on a suitable growth medium.
Following fermentation, the fungal mycelium and the culture broth are typically homogenized to ensure the complete release of intracellular metabolites. The extraction is then carried out using organic solvents. Ethyl acetate (B1210297) is a frequently used solvent for the initial extraction due to its effectiveness in dissolving this compound. This process is often performed multiple times to maximize the yield.
The crude extract obtained after solvent evaporation is a complex mixture of various fungal metabolites. To isolate this compound, further purification steps are necessary. These commonly involve liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. For instance, the crude extract might be partitioned between a nonpolar solvent like hexane (B92381) and a more polar solvent to remove lipids and other nonpolar impurities.
The final purification is typically achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method for the initial fractionation of the extract. The selection of the mobile phase, a mixture of solvents with varying polarities, is critical for the effective separation of this compound from other compounds. Subsequent purification may involve preparative High-Performance Liquid Chromatography (HPLC) to obtain the compound in high purity.
Advanced Spectroscopic Characterization for Structural Elucidation and Confirmation
The unambiguous determination of the complex chemical structure of this compound relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and molecular formula.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the planar structure and relative stereochemistry of this compound. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 2 | 163.5 | - |
| 3 | 109.1 | 6.34 (s) |
| 4 | 165.2 | - |
| 4a | 102.9 | - |
| 5 | 158.3 | - |
| 5a | 101.7 | - |
| 6 | 35.5 | 4.32 (m) |
| 7 | 27.8 | 2.55 (m), 2.80 (m) |
| 8 | 197.8 | - |
| 9 | 108.2 | - |
| 9a | 161.0 | - |
| 10a | 85.5 | - |
| 11-CH3 | 17.2 | 1.55 (d, 6.8) |
| COOCH3 | 170.1 | - |
| COOCH3 | 52.5 | 3.75 (s) |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. nih.gov Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is commonly used for the analysis of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition. The high resolving power of TOF mass analyzers can differentiate between molecules with the same nominal mass but different elemental formulas.
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₂H₃₀O₁₄ |
| Calculated Exact Mass | 638.1636 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion | [M+H]⁺ or [M+Na]⁺ |
The determination of the absolute configuration of a chiral molecule like this compound is a critical aspect of its complete structural characterization. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net
The experimental ECD spectrum of this compound is compared with the theoretically calculated spectra for its possible stereoisomers. These theoretical spectra are generated using quantum mechanical calculations, often at the density functional theory (DFT) level. A good correlation between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the stereocenters in the molecule.
UV-Vis spectroscopy provides complementary information about the electronic transitions within the molecule. The UV spectrum of this compound is characterized by specific absorption maxima that are indicative of its xanthone (B1684191) chromophore system.
| Technique | Parameter | Value |
|---|---|---|
| UV Spectroscopy | λmax 1 | 247 nm |
| λmax 2 | 340 nm | |
| ECD Spectroscopy | Application | Determination of absolute stereochemistry |
Chromatographic Methods for Detection and Quantification in Research Samples
Chromatographic methods are essential for the sensitive detection and accurate quantification of this compound in various research samples, including fungal extracts and biological fluids.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used and robust method for the analysis of this compound. researchgate.net This technique offers excellent separation efficiency, sensitivity, and specificity. The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. nih.gov
A validated HPLC-DAD method for the determination of this compound in the fermentation broth of Penicillium oxalicum has been reported. researchgate.net The method demonstrates good linearity, recovery, and a low limit of detection, making it suitable for routine analysis in a research setting. researchgate.net
| Parameter | Condition/Value |
|---|---|
| Chromatographic Column | Agilent XDB-C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 320 nm |
| Column Temperature | 30 °C |
| Linearity Range | 0.4 - 22 mg/L |
| Correlation Coefficient (r²) | 0.9996 |
| Mean Recovery | 86.0% - 106.7% |
| Limit of Detection (LOD) | 0.08 mg/L |
Thin-Layer Chromatography (TLC) in Analytical Screening
Thin-Layer Chromatography (TLC) serves as a fundamental and versatile analytical technique for the initial screening, separation, and identification of compounds like this compound from complex mixtures, such as fungal extracts. nih.gov This method is valued for its simplicity, low cost, and the ability to process multiple samples simultaneously. nih.gov In a typical TLC analysis of this compound, the stationary phase is most commonly a silica gel layer pre-coated on a glass or aluminum plate. chromatographyonline.com
The separation principle relies on the differential partitioning of the analyte between the stationary phase and a liquid mobile phase. chromatographyonline.com The choice of mobile phase is critical for achieving effective separation and is typically composed of a mixture of solvents with varying polarities, such as ethyl acetate, methanol, chloroform, and water, sometimes modified with acids like formic acid to improve resolution. chromatographyonline.combibliotekanauki.pl
After the mobile phase ascends the plate, the separated components are visualized. This compound, being a colored pigment, may be visible to the naked eye as a yellow spot. However, for enhanced detection and quantification, visualization is often performed under ultraviolet (UV) light, typically at wavelengths of 254 nm or 366 nm, where compounds with chromophores will appear as dark spots or fluorescent zones. researchgate.net Further visualization can be achieved by spraying the plate with chemical reagents that react with the separated compounds to produce colored spots. bibliotekanauki.pl The position of the spot, represented by its retention factor (Rf) value, provides a qualitative measure for identification when compared against a known standard of this compound run on the same plate.
Bioanalytical Assays for Mechanistic Research
Cell-Based Cytotoxicity Assays (e.g., Resazurin (B115843), MTT)
Cell-based cytotoxicity assays are essential tools for evaluating the potential anticancer activity of this compound by quantifying its effect on cell viability and proliferation. The most common methods, including the Resazurin and MTT assays, rely on the metabolic activity of viable cells. nih.gov
The Resazurin assay, also known as the Alamar Blue assay, uses a blue, cell-permeable dye that is non-fluorescent. mdpi.com In living, metabolically active cells, intracellular reductases convert resazurin into the pink, highly fluorescent compound resorufin. mdpi.comnih.gov The fluorescence intensity is directly proportional to the number of viable cells, allowing for the determination of the compound's cytotoxic effect. bmglabtech.com This assay is advantageous because it is non-toxic to cells over short incubation periods, enabling real-time monitoring of cell proliferation. mdpi.comnih.gov
Similarly, the MTT assay is a colorimetric method where the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. nih.gov The amount of formazan produced, which is quantified by measuring its absorbance, correlates with the number of viable cells. researchgate.net
Using these assays, the half-maximal inhibitory concentration (IC50) value is determined. The IC50 represents the concentration of a compound required to inhibit 50% of cell viability and is a standard measure of its potency. nih.gov Studies on various isomers of secalonic acid have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, Secalonic acid D has shown potent cytotoxicity against leukemia cell lines HL60 and K562. nih.gov this compound has also been reported to inhibit the growth of human hepatoma cell line HepG2. science.gov
Interactive Table: Cytotoxicity of Secalonic Acids in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 Value | Source |
|---|---|---|---|---|
| This compound | HepG2 (Human Hepatoma) | MTT | 2.0 µg/mL | science.gov |
| Secalonic acid D | HL60 (Human Leukemia) | Not Specified | 0.38 µmol/L | nih.gov |
| Secalonic acid D | K562 (Human Leukemia) | Not Specified | 0.43 µmol/L | nih.gov |
| Secalonic acid F | NCI-H929 (Multiple Myeloma) | Resazurin | <10 µM | nih.govresearchgate.net |
| Secalonic acid F | RPMI-8226 (Multiple Myeloma) | Resazurin | <10 µM | researchgate.net |
| Secalonic acid F | CCRF-CEM (Leukemia) | Resazurin | >10 µM | researchgate.net |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze individual cells within a population, providing critical insights into the mechanisms by which this compound exerts its cytotoxic effects, specifically concerning cell cycle progression and the induction of apoptosis. bio-rad-antibodies.com
For cell cycle analysis, cells are treated with this compound, fixed, and stained with a fluorescent DNA-binding dye such as Propidium Iodide (PI) or DAPI. wisc.eduspringernature.com The dye binds stoichiometrically to DNA, meaning the fluorescence intensity of a stained cell is proportional to its DNA content. thermofisher.com Flow cytometry then measures the fluorescence of thousands of individual cells, generating a histogram that displays the distribution of the cell population across the different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). wisc.eduspringernature.com Research has shown that secalonic acids can induce cell cycle arrest; for example, Secalonic acid D causes G1 phase arrest in HL60 and K562 cells, while a derivative of secalonic acid arrested triple-negative breast cancer cells in the G1 phase. nih.govnih.gov Secalonic acid F was found to induce S and G2/M arrest in NCI-H929 multiple myeloma cells. nih.gov
To analyze apoptosis, the Annexin V/PI assay is commonly employed. nih.gov In the early stages of apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. nih.gov Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify these early apoptotic cells. nih.gov Propidium Iodide is a membrane-impermeable dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. nih.govplos.org By staining cells with both reagents, flow cytometry can distinguish between four populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and primary necrotic cells (Annexin V- / PI+). researchgate.net Studies have confirmed that secalonic acids induce apoptosis in various cancer cells. nih.govnih.gov
Confocal and Scanning Electron Microscopy for Morphological and Subcellular Analysis
Microscopy techniques are vital for visualizing the structural and morphological changes in cells induced by this compound, providing direct evidence of its cellular impact.
Confocal Laser Scanning Microscopy (CLSM) offers high-resolution optical imaging with the ability to eliminate out-of-focus light, enabling detailed three-dimensional reconstruction of subcellular structures. blochlab.comnih.govresearchgate.net This technique can be used to investigate the localization of this compound within the cell (if it is fluorescent) or to observe its effects on specific organelles. By using fluorescent dyes or antibodies against specific proteins, researchers can visualize changes in mitochondrial integrity, cytoskeletal arrangement, or nuclear morphology following treatment. researchgate.netmdpi.com For instance, confocal microscopy has been used to show that Secalonic acid F treatment leads to the disassembly of the tubulin network in NCI-H929 cells. nih.gov
Scanning Electron Microscopy (SEM) is used to examine the surface topography of cells at high resolution. nih.gov This method is particularly useful for observing the distinct morphological hallmarks of apoptosis induced by this compound. purdue.edunih.gov Cells undergoing apoptosis typically exhibit characteristic changes such as cell shrinkage, membrane blebbing (the formation of apoptotic bodies), and loss of microvilli. purdue.edu SEM analysis provides clear visual confirmation of these events. For example, SEM has been used to confirm that a secalonic acid derivative induces apoptosis in triple-negative breast cancer cells and that Secalonic acid F1 causes morphological changes and disruption of the cell membrane in Staphylococcus aureus. nih.govoup.com Sample preparation for SEM involves fixation, dehydration, and drying, steps that can potentially introduce artifacts, making careful interpretation of the results essential. nih.gov
Western Blot and Transcriptomic Profiling for Gene and Protein Expression Analysis
To delve into the molecular pathways affected by this compound, researchers employ techniques that analyze changes in gene and protein expression.
Western Blot is a widely used technique to detect and quantify specific proteins in a cell lysate. This method allows researchers to investigate how this compound affects the levels of key proteins involved in apoptosis and cell cycle regulation. For example, studies on Secalonic acid D have used Western blotting to show its involvement in downregulating c-Myc, a protein crucial for cell cycle progression, and to confirm the induction of apoptosis. nih.gov The technique can be used to measure changes in pro-apoptotic and anti-apoptotic proteins (e.g., the Bcl-2 family) or the cleavage and activation of caspases, which are the executioner proteins of apoptosis.
Transcriptomic Profiling , often performed using microarray or RNA-sequencing (RNA-Seq) technologies, provides a comprehensive, genome-wide view of how a compound alters gene expression. frontiersin.org This approach can identify entire signaling pathways that are activated or inhibited by this compound. nih.gov By comparing the gene expression profiles of treated cells versus untreated controls, researchers can generate hypotheses about the compound's mechanism of action. For instance, a transcriptomic analysis correlated the expression profiles of genes involved in cell differentiation and migration with the cytotoxic activity (log10IC50 values) of secalonic acid across a panel of NCI tumor cell lines, providing a broad insight into its potential therapeutic mechanisms. nih.gov
Molecular Docking and Computational Chemistry Approaches
Computational methods are increasingly used in drug discovery to predict and understand the interactions between small molecules like this compound and their biological targets at a molecular level.
Molecular Docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when it binds to a second molecule (the receptor, typically a protein). mdpi.com Using the three-dimensional structures of the target protein and the ligand, docking algorithms calculate the most stable binding poses and estimate the binding energy. plos.org This in silico approach helps to identify potential protein targets for this compound and to hypothesize its mechanism of action. For example, molecular docking simulations were used to investigate the interaction between Secalonic acid F1 and succinate (B1194679) dehydrogenase, identifying potential ligand-binding cavities and suggesting a mechanism for its antimicrobial activity. oup.com
Computational Chemistry encompasses a broader range of methods that use theoretical principles to calculate and predict the properties of molecules. researchgate.net These approaches can be used to determine the electronic structure, reactivity, and thermodynamic properties of this compound. mdpi.com Such information can complement experimental findings and guide the design of more potent analogs. These computational strategies are valuable for rational drug design, helping to screen large libraries of compounds and prioritize candidates for further experimental validation. mdpi.commit.edu
Synthetic and Semisynthetic Research on Secalonic Acid a and Its Analogs
Total Synthesis Strategies of Secalonic Acid A and Stereoisomers
The total synthesis of secalonic acids, including this compound and its diastereomer secalonic acid D, has been a significant achievement in natural product synthesis. These efforts have relied on developing robust methodologies for constructing the dimeric tetrahydroxanthone core and controlling stereochemistry.
Key Synthetic Transformations (e.g., Kinetic Resolution, Metal-Mediated Dimerization)
A landmark achievement in the synthesis of secalonic acids A and D involved the development of strategies that efficiently assemble the complex dimeric structure. Key transformations employed include:
Kinetic Resolution: The resolution of racemic tetrahydroxanthone core structures has been crucial for accessing enantiomerically enriched intermediates. Birman's homobenzotetramisole (HBTM) catalysts have proven highly effective for the kinetic resolution of highly functionalized tetrahydroxanthone monomers, enabling the separation of enantiomers with excellent enantioselectivity nih.govnih.govdicp.ac.cn. For example, kinetic resolution of a blennolide B derivative provided intermediates with >99% enantiomeric excess (ee) after recrystallization nih.gov.
Metal-Mediated Dimerization: The formation of the characteristic 2,2′-biphenol linkage is a pivotal step in the synthesis. Copper(I)-mediated homodimerization of complex aryl stannane (B1208499) monomers has emerged as a mild and functional group-tolerant method for constructing this linkage nih.govnih.govdicp.ac.cn. This approach allows for the efficient coupling of advanced intermediates to form the dimeric structure.
Other Dimerization Methods: Historically, Ullmann dimerization using copper has been employed for similar biaryl couplings, though often with lower yields researchgate.netwikipedia.org. More recently, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have also been successfully applied in the synthesis of related dimeric tetrahydroxanthones and secalonic acid E researchgate.netnih.govresearchgate.netresearchgate.net.
Table 1: Key Total Synthesis Strategies for Secalonic Acids A and D
| Strategy / Transformation | Key Reagents / Catalysts | Key Intermediate Type | Outcome / Significance | References |
| Kinetic Resolution | HBTM Catalysts | Tetrahydroxanthone monomers | Enantiomeric enrichment of monomers | nih.govnih.govdicp.ac.cn |
| Dimerization | Cu(I) salts | Aryl stannane monomers | Formation of 2,2′-biphenol linkage | nih.govnih.govdicp.ac.cn |
| Dimerization | Pd catalysts | Aryl boronic esters / halides | Formation of 2,2′-biphenol linkage (for related compounds) | researchgate.netnih.govresearchgate.netresearchgate.net |
| Dimerization | Cu (Ullmann conditions) | Iodo-aryl monomers | Formation of biaryl linkage (historically) | researchgate.netwikipedia.org |
Enantioselective Synthetic Approaches
The synthesis of specific stereoisomers of secalonic acids is critical due to the presence of multiple chiral centers. Significant progress has been made in developing enantioselective routes, particularly for secalonic acid E.
Wacker-Type Cyclization: The first enantioselective total synthesis of a secalonic acid derivative, secalonic acid E, utilized a Wacker-type cyclization of a methoxyphenolic compound. This reaction efficiently forms a chiral chroman intermediate bearing a quaternary carbon stereogenic center with exceptionally high enantioselectivity (>99% ee) nih.govresearchgate.net.
Subsequent Transformations: Following the chiral chroman formation, standard transformations such as Sharpless dihydroxylation and Dieckmann condensation are employed to construct the tetrahydroxanthone core nih.govresearchgate.net.
Dimerization: A late-stage, one-pot palladium-catalyzed Suzuki-dimerization reaction is then used to establish the 2,2′-biphenol linkage, completing the enantioselective total synthesis nih.govresearchgate.net. This approach has also been reported for secalonic acid E with 99% enantioselectivity in the dimerization step researchgate.net.
Stereoisomer Control: General strategies for accessing various stereoisomers involve manipulating the absolute configuration of chiral sources in reactions like Evans asymmetric alkylation and Sharpless kinetic resolution researchgate.net.
Table 2: Enantioselective Synthesis of Secalonic Acid E
| Key Step / Transformation | Starting Material Type | Catalyst / Reagent | Enantioselectivity | Outcome / Product | References |
| Chiral Chroman Formation | Methoxyphenolic compound | Pd(II) catalyst | >99% ee | Chiral chroman | nih.govresearchgate.net |
| Dimerization | Aryl stannane monomer | Pd-catalyzed Suzuki | 99% ee | Dimeric linkage | researchgate.netnih.govresearchgate.net |
Development of Chromanone Lactone Precursor Chemistry
Chromanone lactones are structurally related to tetrahydroxanthones and often serve as precursors or are found in close biosynthetic association with these compounds researchgate.net. Research in this area has focused on developing efficient methods for their synthesis, which can then be elaborated into the more complex secalonic acid skeletons.
Biosynthetic Linkage: Chromanone lactones are recognized as fungal metabolites that are biologically linked to tetrahydroxanthones researchgate.net.
Synthetic Pathways: Strategies for constructing secalonic acid D have envisioned the use of dimeric chromone (B188151) lactones, which could be converted to the target tetrahydroxanthone via a double Dieckmann cyclization nih.gov. Oxidative coupling of chromone lactone precursors has also been explored to generate dimeric intermediates nih.govsogang.ac.kr.
Asymmetric Synthesis: Advances in the synthesis of chiral chroman structures, often serving as precursors to chromanone lactones and subsequently tetrahydroxanthones, have been achieved through methods like the Wacker-type cyclization of methoxyphenolic compounds nih.govresearchgate.net. Furthermore, copper(I)-catalyzed asymmetric vinylogous additions of siloxyfurans to 2-ester-substituted chromones have been developed for the enantioselective construction of chromanone lactones researchgate.net.
Semisynthesis and Derivatization for Mechanistic Exploration
While total synthesis provides access to the core structures, semisynthetic approaches and the synthesis of various derivatives are crucial for exploring biological mechanisms and understanding structure-activity relationships (SAR).
Synthesis of Novel Secalonic Acid Derivatives (e.g., H, I, J, M)
Beyond the commonly cited secalonic acids A and D, several other related compounds have been isolated from natural sources, providing a basis for exploring structural diversity. While specific derivatives designated as H, I, J, and M were not detailed in the provided search results, other secalonic acids and structural variants have been identified and synthesized:
Known Secalonic Acids: Secalonic acids B, C, E, F, and G have been isolated from various fungal species wikipedia.org. Secalonic acid E, for instance, has been isolated from Phoma terrestris, secalonic acid F from Aspergillus aculeatus, and secalonic acid G from Pyrenochaeta terrestris wikipedia.org.
Structural Variants: Syntheses have also focused on producing structural variants, such as the 2,4′- and 4,4′-linked isomers of this compound bu.edu.
Monomeric Units: The monomeric precursors to dimeric secalonic acids, known as hemisecalonic acids, such as hemisecalonic acids B and E (also referred to as blennolides A and E), have also been studied wikipedia.org.
Table 3: Known Secalonic Acids and Structural Variants
| Compound Name | Source / Notes | Structural Feature / Variant | References |
| This compound | Isolated from various fungi and lichens | Dimeric tetrahydroxanthone | nih.govdicp.ac.cnwikipedia.org |
| Secalonic acid B | Isolated from various fungi | Dimeric tetrahydroxanthone | nih.govwikipedia.org |
| Secalonic acid C | Isolated from various fungi | Dimeric tetrahydroxanthone | wikipedia.org |
| Secalonic acid D | Isolated from Penicillium oxalicum, fungi, lichens | Dimeric tetrahydroxanthone | nih.govdicp.ac.cnwikipedia.org |
| Secalonic acid E | Isolated from Phoma terrestris | Dimeric tetrahydroxanthone | wikipedia.orgnih.govresearchgate.net |
| Secalonic acid F | Isolated from Aspergillus aculeatus | Dimeric tetrahydroxanthone | wikipedia.org |
| Secalonic acid G | Isolated from Pyrenochaeta terrestris | Dimeric tetrahydroxanthone | wikipedia.org |
| 2,4′-linked this compound | Synthesized | Isomeric variant | bu.edu |
| 4,4′-linked this compound | Synthesized | Isomeric variant | bu.edu |
| Blennolide A | Monomeric unit | Hemisecalonic acid B | wikipedia.org |
| Blennolide E | Monomeric unit | Hemisecalonic acid E | wikipedia.org |
Analog Design for Structure-Activity Relationship (SAR) Studies
Understanding the biological activities of secalonic acids is a key driver for designing and synthesizing analogs to probe SAR. While detailed SAR studies for specific secalonic acid derivatives were not extensively detailed in the provided snippets, the known bioactivities provide a foundation for such research.
Known Bioactivities:
This compound: Exhibits antitumor properties and has been shown to reduce colchicine (B1669291) toxicity in rat cortical neurons dicp.ac.cnwikipedia.org.
Secalonic Acid B: Possesses antitumor activity nih.govwikipedia.org.
Secalonic Acid D: Demonstrates potent cytotoxicity against various cell lines, such as HL60/K562 cells, by down-regulating c-Myc, and also inhibits DNA topoisomerase I nih.govdicp.ac.cnwikipedia.org. It is also recognized as a significant environmental toxin wikipedia.org.
Analog Design Rationale: The diverse bioactivities, including cytotoxicity and antitumor effects, suggest that modifications to the secalonic acid scaffold could yield compounds with improved or altered pharmacological profiles. SAR studies aim to identify specific structural features responsible for these activities, such as the biphenol linkage, the stereochemistry of the tetrahydroxanthone core, or functional groups on the periphery of the molecule. Designing analogs based on these known activities allows researchers to systematically investigate how structural changes impact potency, selectivity, and mechanism of action.
Table 4: Bioactivities of Secalonic Acids Driving Analog Design
| Secalonic Acid | Key Bioactivities | Implication for Analog Design | References |
| This compound | Antitumor properties, reduces colchicine toxicity | Design analogs to enhance antitumor efficacy or modulate neurotoxicity. | dicp.ac.cnwikipedia.org |
| Secalonic acid B | Antitumor activity | Synthesize derivatives to optimize antitumor effects and explore mechanisms. | nih.govwikipedia.org |
| Secalonic acid D | Potent cytotoxicity, inhibition of DNA topoisomerase I, down-regulation of c-Myc | Develop analogs targeting topoisomerase I or c-Myc pathways, or to enhance general cytotoxic effects against cancer cells. | nih.govdicp.ac.cnwikipedia.org |
Compound List
this compound
Secalonic acid B
Secalonic acid C
Secalonic acid D
Secalonic acid E
Secalonic acid F
Secalonic acid G
Blennolide A (Hemisecalonic acid B)
Blennolide E (Hemisecalonic acid E)
Ergoflavin
Ergochrysin A
Rugulotrosin A
Gonytolide A
Development of New Synthetic Methodologies Applicable to Secalonic Acid Scaffold
The synthesis of this compound and its related compounds has spurred the development of sophisticated chemical methodologies, particularly in constructing its characteristic dimeric structure and establishing its stereochemistry. Key breakthroughs have been made in forming the crucial biphenol linkage and in the enantioselective synthesis of its monomeric precursors.
Key Synthetic Strategies for Dimerization
The core challenge in this compound synthesis lies in efficiently constructing the 2,2'-biphenol (B158249) linkage that connects two tetrahydroxanthone units. Early approaches, such as those by Whalley et al., utilized Ullmann dimerization with copper, albeit with low yields researchgate.net. More recent and efficient strategies have emerged, leveraging modern cross-coupling techniques.
One significant advancement involves the copper(I)-mediated homodimerization of complex aryl stannane monomers nih.govresearchgate.netnih.gov. This method has proven effective for generating the 2,2'-biphenol linkage under mild conditions with good functional group tolerance, facilitating the synthesis of both Secalonic acids A and D nih.govresearchgate.netnih.gov.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been instrumental in forming the biaryl linkage researchgate.netresearchgate.netnih.gov. This approach allows for the dimerization of arylboronic esters and aryl halides, offering a versatile route to the dimeric structure. For instance, the enantioselective synthesis of Secalonic acid E has been achieved through a one-pot palladium-catalyzed Suzuki-dimerization reaction of a tetrahydroxanthone precursor researchgate.netnih.gov. Stille-type dimerization has also been employed for the synthesis of Secalonic acids A and D researchgate.net.
| Methodology | Key Reagents/Catalysts | Substrate Type | Reported Linkage(s) | Primary Outcome | Citation(s) |
| Copper(I)-Mediated Dimerization | CuCl, air (oxidative conditions) | Aryl stannane monomers | 2,2' | Mild conditions, good functional group tolerance for dimer formation. | nih.govresearchgate.netnih.gov |
| Palladium-Catalyzed Suzuki Coupling | Pd(0) catalyst, arylboronic ester/halide | Tetrahydroxanthone monomers | 2,2' | Efficient formation of the biphenol linkage, enabling enantioselective synthesis. | researchgate.netresearchgate.netnih.gov |
| Palladium-Catalyzed Stille Coupling | Pd catalyst | Aryl stannane monomers | 2,2' | Synthesis of Secalonic acids A and D. | researchgate.net |
Advancements in Chiral Chroman Synthesis
Advanced Research Perspectives and Unanswered Questions
Deeper Elucidation of Biosynthetic Gene Function and Regulation
The biosynthesis of secalonic acids is orchestrated by a dedicated biosynthetic gene cluster (BGC). A notable example is the cluster identified in the fungus Claviceps purpurea (MIBiG accession: BGC0001886), which is responsible for producing not only Secalonic acid A but also its isomers, B and C. secondarymetabolites.org Similar clusters are predicted in other fungi, such as Penicillium chrysogenum, suggesting a conserved biosynthetic strategy. researchgate.net These BGCs typically harbor a core polyketide synthase (PKS) gene, alongside genes encoding tailoring enzymes like reductases, and transport-related proteins such as efflux pumps. researchgate.net
A primary unanswered question is the precise function and interplay of each gene within the cluster. While the core PKS is responsible for assembling the polyketide backbone, the specific roles of many "additional biosynthetic genes"—including oxidoreductases and dehydrogenases—in tailoring the final structure of this compound remain to be functionally validated. Understanding how these enzymes collectively control the complex stereochemistry of the molecule is a significant research challenge.
Furthermore, the regulatory networks governing the expression of the this compound BGC are poorly understood. Fungal secondary metabolism is tightly controlled by a combination of pathway-specific transcription factors, global regulators responding to environmental cues (e.g., nutrient availability, temperature, pH), and epigenetic modifications. preprints.org Future research must focus on identifying these regulatory elements and understanding how they can be manipulated. For instance, exploring epigenetic modifiers could potentially awaken silent or low-expressing BGCs, leading to increased yields of this compound or the discovery of novel derivatives.
Table 1: Key Components of the Secalonic Acid Biosynthetic Gene Cluster (Based on C. purpurea BGC0001886)
| Gene Category | Putative Function | Research Question |
|---|---|---|
| Core Biosynthetic | Polyketide Synthase (PKS) | What factors control the fidelity and output of the PKS enzyme? |
| Additional Biosynthetic | Tetrahydroxynaphthalene reductase | How does this enzyme influence the specific stereochemistry of the monomer? |
| Additional Biosynthetic | Cytochrome P450 monooxygenase | What is its precise role in the dimerization and tailoring of the final molecule? |
| Transport-Related | AFLT efflux pump | Does this transporter confer self-resistance to the producing fungus? |
Identification of Novel Molecular Targets and Pathways of Action
The secalonic acid family is known to exhibit a wide range of biological activities, including the inhibition of DNA topoisomerase I and protein kinase C (PKC). nih.govnih.gov this compound specifically has demonstrated compelling antitumor and neuroprotective properties. nih.gov However, the full spectrum of its molecular targets and the specific pathways it modulates to achieve these effects are not yet fully characterized.
In the context of its anticancer activity, research on related isomers provides valuable clues. For example, Secalonic acid D has been shown to inhibit the Akt signaling pathway in cancer cells under nutrient-starved conditions. unila.ac.idnih.gov Another related compound, Secalonic acid F, represses hepatocellular carcinoma progression by targeting MARCH1, which in turn regulates the PI3K/AKT/β-catenin signaling pathway. nih.gov Proteomic analyses of cells treated with Secalonic acid F also revealed the induction of apoptosis through caspase-3-mediated cleavage of Rho GDP dissociation inhibitor 2 (RhoGDI 2). nih.gov
A critical unanswered question is whether this compound shares these targets or engages with unique cellular machinery. Advanced techniques such as thermal proteome profiling and chemical proteomics could be employed to perform unbiased screens for the direct binding partners of this compound in relevant cell models (e.g., cancer cell lines, primary neurons). Elucidating these targets will be crucial for understanding its mechanism of action, for instance, how it reduces colchicine (B1669291) toxicity in cortical neurons or protects against dopaminergic neuron death. nih.gov
Interplay with Host Organism Physiology (Fungal-Plant Interactions)
This compound is often produced by endophytic fungi, such as Aspergillus aculeatus, which reside symbiotically within the tissues of a host plant without causing disease. nih.gov Fungal endophytes can confer significant benefits to their hosts, including enhanced tolerance to biotic and abiotic stresses and protection from pathogens and herbivores. nih.govfrontiersin.org This symbiotic relationship is mediated by a complex chemical crosstalk, in which secondary metabolites produced by the endophyte play a pivotal role.
The precise role of this compound in this fungal-plant interaction remains an open and fascinating area of research. It is hypothesized that the compound may function as a defensive chemical, deterring competing microorganisms or insect herbivores, thereby protecting the host plant. oup.com The production of such bioactive compounds is a key strategy for the endophyte to maintain its niche within the competitive environment of the plant's microbiome. nih.gov
Future research should aim to directly investigate the ecological function of this compound. This could involve generating knockout mutants of a producing fungus that are unable to synthesize the compound and then assessing the fitness of the host plant when challenged with pathogens or herbivores. Furthermore, studying the impact of this compound on the plant's own physiology, including potential effects on growth, development, and defense signaling pathways, will provide a more complete picture of this intricate symbiotic relationship. frontiersin.orgnih.gov
Development of Chemical Probes and Tools for Mechanistic Studies
A chemical probe is a selective small molecule used to study the function of a specific protein target in cells or organisms. Given the potent bioactivities of this compound, its core chemical scaffold represents an excellent starting point for the development of such probes. Currently, there is a lack of specific chemical tools derived from this compound to investigate its mechanism of action.
Developing these tools would be a significant step forward. For example, a this compound-based probe could be synthesized with a "clickable" tag (e.g., an alkyne or azide (B81097) group). This would allow researchers to treat cells with the probe and then use click chemistry to attach a reporter molecule, such as biotin (B1667282) or a fluorescent dye. The tagged proteins could then be isolated and identified using proteomic techniques, providing a direct method for identifying the molecular targets of this compound.
Another avenue is the creation of photoaffinity probes. By incorporating a photoreactive group into the this compound structure, the probe could be administered to cells and then irreversibly cross-linked to its binding partners upon exposure to UV light. This technique is particularly powerful for capturing both stable and transient protein interactions. The development of such sophisticated chemical tools is essential for moving beyond correlational studies to a direct, mechanistic understanding of how this compound functions at the molecular level.
Exploration of Stereochemical Determinants of Biological Function
Stereochemistry is a critical determinant of the biological activity of natural products. longdom.orgmalariaworld.org The secalonic acids provide a striking example of this principle. This compound is the enantiomer of Secalonic acid D, meaning they are non-superimposable mirror images of each other. Despite their identical chemical formula and connectivity, their biological activities differ significantly.
This compound is noted for its antitumor properties and its ability to protect neurons from toxins. nih.gov In contrast, Secalonic acid D is a potent teratogen and exhibits strong cytotoxicity against certain cancer cell lines by down-regulating the oncoprotein c-Myc. nih.govtandfonline.com This divergence in activity underscores the highly specific, three-dimensional interactions that must occur between the molecule and its biological targets. The precise spatial arrangement of hydroxyl, carbonyl, and methyl groups on the tetrahydroxanthone core dictates how the molecule fits into the binding pocket of a target protein, much like a key fits into a lock.
A major unanswered question is the structural basis for these differing activities. What specific features of the target proteins allow them to distinguish between these two enantiomers? Answering this requires high-resolution structural biology, such as co-crystallography of this compound and D with their respective protein targets. Such studies would reveal the specific amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding and selectivity. This knowledge is not only fundamental to understanding their function but is also crucial for the rational design of new, highly selective therapeutic agents.
Table 2: Comparison of Biological Activities of Secalonic Acid Enantiomers
| Compound | Relationship | Key Reported Biological Activities |
|---|---|---|
| This compound | Enantiomer of D | Antitumor properties, neuroprotective (reduces colchicine toxicity). nih.gov |
| Secalonic acid D | Enantiomer of A | Potent cytotoxicity (down-regulates c-Myc), teratogenic, inhibits Protein Kinase C. nih.govtandfonline.comnih.gov |
Rational Design of Analogs with Modulated Mechanistic Profiles
The ultimate goal of understanding the structure-activity relationships (SAR) of a natural product like this compound is to enable the rational design of new analogs with improved properties. nih.gov This involves systematically modifying the chemical structure to enhance potency, increase selectivity, improve pharmacokinetic properties, or even alter the mechanism of action.
Based on the knowledge of its biosynthetic pathway and stereochemical requirements, several strategies for rational design can be envisioned. For instance, chemists could synthesize a library of this compound derivatives by modifying peripheral functional groups. Changing the position or nature of hydroxyl or methyl groups could fine-tune the molecule's interaction with its biological targets. Structure-activity relationship studies on such analogs would help identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified. mdpi.com
Q & A
Q. How is Secalonic Acid A structurally characterized, and what analytical techniques are critical for its identification?
this compound, a dimeric tetrahydroxanthone, is characterized using nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to assign proton and carbon environments. Key HMBC correlations (e.g., H-3 to C-2’ and H-5’ to C-12’) resolve dimeric linkages, while UV-Vis spectra (λmax 204, 264, 335 nm) confirm its chromophoric properties . High-resolution mass spectrometry (HRMS) validates molecular formulae (e.g., C32H30O14 for analogs). Purity is assessed via HPLC with photodiode array detection .
Q. What are the standard protocols for isolating this compound from natural sources?
Isolation involves solvent extraction (e.g., ethyl acetate or methanol) of fungal cultures (e.g., Aspergillus spp.), followed by chromatographic purification. Flash column chromatography with silica gel (hexane:EtOAc gradients) separates crude extracts, while preparative HPLC (C18 column, acetonitrile:H2O mobile phase) refines fractions. TLC (Rf comparison) monitors progress, and NMR/HRMS confirms identity .
Q. Which in vitro assays are most suitable for evaluating the bioactivity of this compound?
Cytotoxicity is tested using MTT or SRB assays against cancer cell lines (e.g., HL60, HeLa). IC50 values are calculated via dose-response curves. For mechanistic studies, flow cytometry assesses apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Western blotting or ELISA quantifies protein markers (e.g., caspase-3, MAPKs) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported cytotoxicity data for this compound across studies?
Contradictions may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or compound solubility (DMSO vs. aqueous buffers). Cross-validate results using orthogonal assays (e.g., ATP-based viability assays) and standardize protocols (e.g., CLSI guidelines). Perform statistical meta-analyses to identify confounding variables .
Q. What advanced techniques elucidate the stereochemical configuration of this compound?
Chiral chromatography (e.g., Chiralpak IC column) separates enantiomers, while circular dichroism (CD) spectra distinguish absolute configurations. X-ray crystallography provides definitive proof but requires high-purity crystals. Computational methods (DFT-based NMR chemical shift predictions) supplement experimental data .
Q. How should researchers design experiments to study the interaction between this compound and cellular signaling pathways?
Use RNA interference (siRNA) to knock down target genes (e.g., JNK, p38 MAPKs) and measure changes in cytotoxicity via dose-escalation experiments. Phospho-specific antibodies track kinase activation (e.g., p-JNK, p-p38). Calcium flux assays (Fluo-4 AM dye) assess ion channel modulation. Combine with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling for pathway enrichment analysis .
Methodological Considerations
Q. What strategies ensure reproducibility in synthesizing this compound derivatives?
Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously. Use inert atmospheres (N2/Ar) for oxygen-sensitive steps. Characterize intermediates via TLC and LC-MS. For dimerization reactions, optimize stoichiometry and reaction time to minimize byproducts .
Q. How can researchers address challenges in quantifying this compound in complex biological matrices?
Develop a validated LC-MS/MS method with stable isotope-labeled internal standards (e.g., 13C-Secalonic Acid A). Optimize extraction solvents (e.g., acetonitrile:formic acid) to recover >90% of the compound. Validate linearity (R² > 0.99), LOD/LOQ, and matrix effects per FDA bioanalytical guidelines .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism). Report 95% confidence intervals for IC50 values. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For proteomic data, apply false discovery rate (FDR) correction .
Q. How should researchers validate the specificity of this compound’s biological targets?
Combine pharmacological inhibition (e.g., JNK inhibitor SP600125) with genetic knockdown (CRISPR/Cas9). Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (KD). Cross-reference with databases (ChEMBL, PubChem) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
